2-Fluoro-5-methoxycinnamic acid CAS 682805-01-2 properties
2-Fluoro-5-methoxycinnamic acid CAS 682805-01-2 properties
An In-Depth Technical Guide to 2-Fluoro-5-Methoxycinnamic Acid (CAS 682805-01-2): Pharmacophore Design, Synthesis, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry, the strategic substitution of cinnamic acid derivatives plays a critical role in tuning the pharmacokinetic and pharmacodynamic profiles of investigational drugs. 2-Fluoro-5-methoxycinnamic acid (CAS 682805-01-2) has emerged as a highly valuable synthetic intermediate, particularly in the development of novel anti-inflammatory agents. As a Senior Application Scientist, I have observed that the precise electronic and steric interplay between the ortho-fluoro and meta-methoxy groups transforms this molecule from a simple building block into a robust pharmacophore precursor. This guide explores the physicochemical properties, self-validating synthetic methodologies, and the downstream pipeline applications of this compound, specifically focusing on its role in synthesizing di-carbonyl analogs of curcumin (DACs) for acute lung injury (ALI) therapeutics[1].
Physicochemical Profiling & Structural Causality
Before integrating any intermediate into a synthetic pipeline, it is imperative to understand how its fundamental properties dictate its reactivity. The data summarized below outlines the core parameters of 2-Fluoro-5-methoxycinnamic acid[2].
| Property | Value / Specification |
| Chemical Name | 2-Fluoro-5-methoxycinnamic acid |
| CAS Registry Number | 682805-01-2 |
| Molecular Formula | C10H9FO3 |
| Molecular Weight | 196.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| Structural Geometry | (2E)-isomer (trans-double bond) |
Causality in Drug Design: The structural architecture of this molecule is not accidental.
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The Ortho-Fluoro Effect: The highly electronegative fluorine atom at the C2 position serves a dual purpose. Synthetically, it inductively withdraws electron density from the aromatic ring, making the molecule highly resistant to oxidative degradation. Biologically, it increases the lipophilicity of downstream drug candidates, enhancing cellular permeability while blocking rapid metabolism by cytochrome P450 enzymes.
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The Meta-Methoxy Effect: The methoxy group at C5 acts as an electron-donating group via resonance. When coupled with the electron-withdrawing fluorine, it creates a unique "push-pull" electronic distribution across the aromatic ring. This precisely tunes the electrophilicity of the adjacent α,β-unsaturated carbonyl system (the Michael acceptor), optimizing its covalent interaction with target cysteine residues on pro-inflammatory proteins without causing off-target toxicity.
Synthetic Methodology: The Knoevenagel-Doebner Condensation
The most efficient and scalable route to synthesize 2-Fluoro-5-methoxycinnamic acid is via the Knoevenagel-Doebner condensation. This protocol is designed as a self-validating system; each step contains an inherent physical or chemical checkpoint to ensure reaction fidelity.
Step-by-Step Protocol
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Reagent Preparation: In a dry, 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 2-fluoro-5-methoxybenzaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents).
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Catalyst & Solvent Addition: Add anhydrous pyridine (3-5 volumes relative to the aldehyde) followed by a catalytic amount of piperidine (0.1 equivalents).
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Causality: Pyridine acts as both the solvent and a weak base. Piperidine is the critical nucleophilic catalyst; it reacts with the aldehyde to form a highly reactive iminium ion intermediate. This drastically lowers the activation energy for the subsequent nucleophilic attack by the enolate of malonic acid.
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Thermal Activation: Heat the reaction mixture to 90–100 °C under continuous magnetic stirring for 4 to 6 hours.
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Causality: The elevated temperature is mandatory not just for the condensation, but to drive the subsequent decarboxylation of the di-carboxylic intermediate. The expulsion of CO₂ gas acts as a thermodynamic sink, pushing the equilibrium forward and exclusively yielding the sterically favored (E)-isomer (trans-cinnamic acid).
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In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete upon the total disappearance of the higher-Rf aldehyde spot.
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Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. Under vigorous stirring, dropwise add 2M HCl until the aqueous phase reaches a pH of 2.0–3.0.
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Causality: The basic pyridine keeps the product dissolved as a soluble carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the free 2-fluoro-5-methoxycinnamic acid to precipitate out of solution as a white solid.
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Isolation & Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual pyridine hydrochloride salts. Recrystallize the crude product from an ethanol/water mixture to achieve >98% purity.
Synthetic workflow of 2-Fluoro-5-methoxycinnamic acid via Knoevenagel-Doebner condensation.
Application Pipeline: Di-Carbonyl Analogs of Curcumin (DACs)
The primary advanced application of 2-Fluoro-5-methoxycinnamic acid lies in the synthesis of Di-carbonyl Analogs of Curcumin (DACs) . Natural curcumin is a well-known anti-inflammatory agent, but it suffers from severe pharmacokinetic limitations: it is highly unstable in physiological pH due to its central β-diketone moiety and has notoriously poor oral bioavailability.
By utilizing 2-Fluoro-5-methoxycinnamic acid as the terminal aryl building block, researchers have successfully engineered DACs that bypass these limitations[1].
Mechanistic Insights: In the synthesis of DACs, the cinnamic acid derivative is coupled with a stable cycloalkanone core (e.g., cyclopentanone or cyclohexanone) via an aldol condensation. The resulting compounds exhibit vastly improved structural stability. When tested in in vitro and in vivo models of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI), these specific DACs demonstrated potent suppression of macrophage activation. They effectively downregulate the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. The fluorine atom prevents rapid degradation, allowing the drug to maintain therapeutic concentrations in the lung tissue, normalizing the wet/dry ratio of the lungs and suppressing neutrophil infiltration[1].
Anti-inflammatory mechanism of DACs derived from 2-Fluoro-5-methoxycinnamic acid in ALI models.
Analytical Quality Control
To ensure the integrity of the synthesized 2-Fluoro-5-methoxycinnamic acid before downstream coupling, the following analytical validations must be met:
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¹H NMR (DMSO-d₆, 400 MHz): The defining signature of the successful synthesis is the presence of two doublet peaks in the alkene region (typically around 6.5 ppm and 7.8 ppm) with a coupling constant (J) of approximately 16 Hz. This large coupling constant mathematically proves the (E)-trans geometry of the double bond.
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LC-MS (ESI-): The mass spectrum should display a dominant [M-H]⁻ molecular ion peak at m/z 195.05, confirming the molecular weight of the free acid.
References
1.[2] Capot Chemical Product Data: 682805-01-2 | 2-Fluoro-5-methoxycinnamic acid. Capot Chemical Co., Ltd. Available at:[Link] 2.[1] Qian, J., Chen, X., Shu, S., et al. (2019). Design and synthesis novel di-carbonyl analogs of curcumin (DACs) act as potent anti-inflammatory agents against LPS-induced acute lung injury (ALI). European Journal of Medicinal Chemistry, 167, 414-425. PubMed (NIH). Available at:[Link]
